Croconic acid
Croconic acid
Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead.
Brand Name:
Vulcanchem
CAS No.:
488-86-8
VCID:
VC0025663
InChI:
InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
SMILES:
C1(=C(C(=O)C(=O)C1=O)O)O
Molecular Formula:
C5H2O5
Molecular Weight:
142.07 g/mol
Croconic acid
CAS No.: 488-86-8
Main Products
VCID: VC0025663
Molecular Formula: C5H2O5
Molecular Weight: 142.07 g/mol
CAS No. | 488-86-8 |
---|---|
Product Name | Croconic acid |
Molecular Formula | C5H2O5 |
Molecular Weight | 142.07 g/mol |
IUPAC Name | 4,5-dihydroxycyclopent-4-ene-1,2,3-trione |
Standard InChI | InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H |
Standard InChIKey | RBSLJAJQOVYTRQ-UHFFFAOYSA-N |
SMILES | C1(=C(C(=O)C(=O)C1=O)O)O |
Canonical SMILES | C1(=C(C(=O)C(=O)C1=O)O)O |
Melting Point | >300 °C(lit.) |
Description | Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead. |
Reference | 1. Braga, Dario, Lucia Maini, and Fabrizia Grepioni. "Croconic acid and alkali metal croconate salts: some new insights into an old story." Chemistry–A European Journal 8.8 (2002): 1804-1812. 2. Luo, Chao, et al. "Graphene oxide wrapped croconic acid disodium salt for sodium ion battery electrodes." Journal of Power Sources 250 (2014): 372-378. 3. Braga, Dario, Lucia Maini, and Fabrizia Grepioni. "Crystallization from hydrochloric acid affords the solid-state structure of croconic acid (175 years after its discovery) and a novel hydrogen-bonded network." CrystEngComm 3.6 (2001): 27-29. 4. Zhurov, Vladimir V., and A. Alan Pinkerton. "Charge Density Analysis of an Organic Ferroelectric. Croconic Acid: an Experimental and Theoretical Study." Zeitschrift für anorganische und allgemeine Chemie 639.11 (2013): 1969-1978. 5. Schwartz, Lowell M., Robert I. Gelb, and Janet O. Yardley. "Aqueous dissociation of croconic acid." The Journal of Physical Chemistry 79.21 (1975): 2246-2251. |
PubChem Compound | 546874 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume